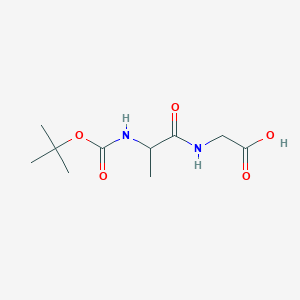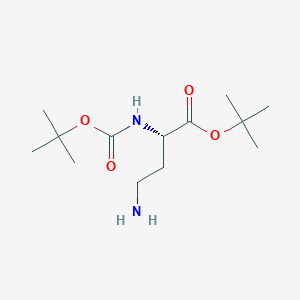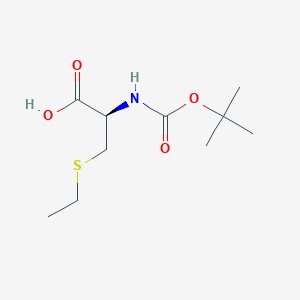
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid
Overview
Description
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O5 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Acids in Corrosion Studies
Research has highlighted the significant impact of carboxylic acids, such as acetic acid, on the corrosion of metals like copper. These studies underscore the corrosive potential of organic acids found in various industrial and natural environments, emphasizing the need for understanding their interactions with metal surfaces to mitigate corrosion-related issues (Bastidas & La Iglesia, 2007).
Microbial Production of Volatile Fatty Acids
The microbial production of volatile fatty acids (VFAs), including acetic acid, has been explored as a sustainable alternative to petroleum-based chemicals. These studies focus on developing fermentation processes that utilize various raw materials for VFA production, aiming to replace traditional chemical synthesis methods with more renewable and environmentally friendly options (Bhatia & Yang, 2017).
Bacterial Catabolism of Plant Hormones
Investigations into bacterial mechanisms for the catabolism of plant hormones, such as indole-3-acetic acid, reveal complex biochemical pathways that enable bacteria to utilize these compounds for growth. Understanding these pathways provides insights into bacterial adaptation and interaction with plant hosts, with potential applications in agriculture and environmental management (Laird et al., 2020).
Herbicide Toxicity and Environmental Impact
Reviews of the toxicity and environmental impact of herbicides, including those based on phenoxyacetic acid derivatives, highlight the ongoing need for research into the effects of these chemicals on non-target species and ecosystems. Such studies are crucial for developing more sustainable and less harmful agricultural practices (Zuanazzi et al., 2020).
Acetic Acid's Role in Industrial Processes
Research into the role of acetic acid in various industrial processes, such as steel CO2 corrosion and organic acid stimulation in oil and gas operations, underscores its significance in both causing and mitigating corrosion. These studies aim to improve industrial safety and efficiency by better understanding the interactions between acetic acid and materials used in these sectors (Key, 2014; Alhamad et al., 2020).
Mechanism of Action
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that its targets could be various depending on the specific peptide sequence it’s incorporated into.
Mode of Action
BOC-ALA-GLY-OH is a dipeptide that plays a crucial role in peptide synthesis. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during peptide synthesis . This protection allows for selective reactions to occur at the carboxyl end of the amino acid, enabling the formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The specific biochemical pathways affected by BOC-ALA-GLY-OH would depend on the final peptide that it’s a part of. It’s known that boc-ala-gly-oh is used in the synthesis of various peptides, which can then interact with numerous biochemical pathways .
Pharmacokinetics
Peptides generally have predictable metabolism, shorter time to market, lower attrition rates, lower production costs, and standard synthetic protocols .
Result of Action
The molecular and cellular effects of BOC-ALA-GLY-OH’s action would depend on the specific peptide it’s incorporated into. As a building block in peptide synthesis, it contributes to the overall function of the final peptide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BOC-ALA-GLY-OH. For instance, the use of water as a solvent in peptide synthesis is being explored as a more environmentally friendly alternative to organic solvents . This approach could potentially influence the efficacy and stability of BOC-ALA-GLY-OH in peptide synthesis.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVVLQMNSPMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951424 | |
| Record name | N-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28782-78-7 | |
| Record name | N-(N-((1,1-Dimethylethoxy)carbonyl)-L-alanyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028782787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558588.png)



